木犀草素

概述

描述

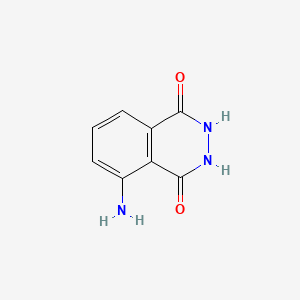

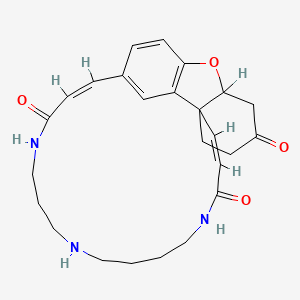

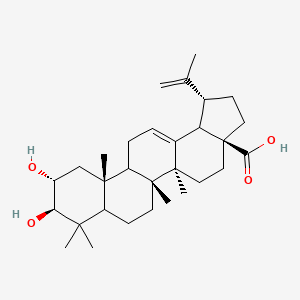

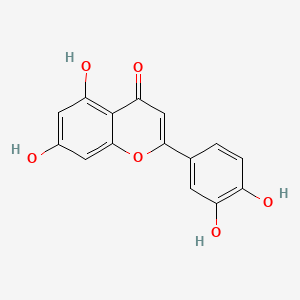

Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an anti-inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an anti-inflammatory agent, an apoptosis inducer, a radical scavenger and an immunomodulator. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a luteolin-7-olate.

Luteolin is a natural product found in Camellia sinensis, Codonopsis lanceolata, and other organisms with data available.

Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.

Bismite is a mineral with formula of Bi3+2O3 or Bi2O3. The IMA symbol is Bis.

5,7,3',4'-tetrahydroxy-flavone, one of the FLAVONES.

See also: Chamomile (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of).

科学研究应用

癌症预防和治疗

木犀草素通过影响癌细胞中多种途径展现出强大的抗癌特性。 它可以诱导细胞凋亡,抑制细胞增殖,抑制血管生成和转移,并增强癌细胞对治疗诱导的细胞毒性的敏感性 . 研究表明,木犀草素在通过膳食补充剂所能达到的浓度下,可以达到孕激素拮抗剂的活性,抑制腔内A型乳腺癌细胞的生长 .

抗炎应用

该化合物抗炎特性有据可查,尤其是在慢性疾病的背景下。 木犀草素已被证明可以调节炎症和细胞信号传导,这对多种癌症的预防和治疗至关重要 .

神经保护作用

木犀草素在神经退行性疾病中的作用是越来越受关注的领域。 它的免疫药理作用已在阿尔茨海默病和帕金森病等疾病中得到研究,它在减轻疾病进展方面显示出希望 .

心血管健康

研究还探讨了木犀草素对心血管疾病(包括心肌梗塞和动脉粥样硬化)的益处。 它的抗炎和抗氧化特性可能有助于保护这些疾病 .

糖尿病管理

木犀草素在糖尿病学方面具有潜在的应用,研究表明它在管理糖尿病方面很有用。 它对葡萄糖代谢和胰岛素敏感性的影响使其成为该领域进一步研究的化合物 .

抗菌活性

木犀草素的抗菌特性是其多方面性质的另一个方面。 它已被发现对多种微生物病原体表现出活性,这可能导致其在感染控制和治疗中的应用 .

皮肤病治疗

木犀草素的抗炎特性扩展到皮肤病学,它在治疗炎症性皮肤病方面显示出潜力。 它调节免疫反应的能力使其成为皮肤健康局部应用的候选药物 .

COVID-19 研究

有趣的是,木犀草素已被确定为一种可能与 COVID-19 的研究和治疗相关的化合物。 它对炎症和免疫反应的影响在病毒感染的背景下尤为重要 .

作用机制

Target of Action

Luteolin, a flavonoid found in various types of plants including vegetables, fruits, and medicinal herbs , interacts with a number of known cellular targets . These targets include AKT1, ALB, CASP3, IL6, JUN, STAT3, TNF, and VEGFA . These proteins play crucial roles in various cellular processes such as cell survival, inflammation, and cell cycle progression .

Mode of Action

Luteolin exerts its therapeutic effects through multiple mechanisms. It inhibits the growth of cancer cells by triggering apoptosis and cell cycle arrest . It also inhibits tumor cell metastasis and angiogenesis . Mechanistically, luteolin causes cell death by downregulating Akt, PLK-1, cyclin-B1, cyclin-A, CDC-2, CDK-2, Bcl-2, and Bcl-xL, while upregulating BAX, caspase-3, and p21 .

Biochemical Pathways

Luteolin affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also inhibits the JAK/STAT pathway , which plays a critical role in cell growth, survival, and differentiation.

Pharmacokinetics

Luteolin’s absorption, distribution, metabolism, and excretion (ADME) are influenced by its form, dosage, administration route, and individual factors . After being metabolized, it mainly persists in plasma as glucuronides and sulfate-conjugates . Enhancements like nanocrystallization improve its bioavailability, with most metabolites excreted renally or biliary within 24 hours .

Result of Action

At the molecular and cellular level, luteolin has been shown to have significant effects. It increases the expression of apoptosis-related proteins and antioxidant enzymes . In DNA methylation, luteolin inhibits the expression of DNA methyltransferases, a transcription repressor, and increases the expression and activity of ten-eleven translocation (TET) DNA demethylases, a transcription activator .

Action Environment

The action of luteolin can be influenced by various environmental factors. For instance, the surrounding environment can affect the structure and antioxidative properties of luteolin . Moreover, luteolin is found in various environments, including vegetables and fruits such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . These sources provide a natural environment for the action of luteolin.

生化分析

Biochemical Properties

Luteolin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, mTOR/PI3K/Akt, STAT3, Wnt/β-catenin, and cell-cycle arrest, and induce apoptosis . It also plays a vital role in the up/down-regulation of microRNAs (miRNAs) in cancer therapy .

Cellular Effects

Luteolin has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways across various types of cancer . It also affects gene expression and cellular metabolism .

Molecular Mechanism

Luteolin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, luteolin has been found to inhibit IL-8 production in intestinal epithelial cells by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPNAANSBPBGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Record name | luteolin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Luteolin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074988 | |

| Record name | Luteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-70-3 | |

| Record name | Luteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUX1ZNC9J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

329.5 °C | |

| Record name | Luteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does luteolin exert its anti-inflammatory effects?

A1: Luteolin exerts its anti-inflammatory effects through multiple mechanisms. It inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) [, , ], interleukin-6 (IL-6) [, ], tumor necrosis factor-α (TNF-α) [, , ], and prostaglandin E2 (PGE2) [, ]. Luteolin achieves this by suppressing key signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) pathway [, , , ] and mitogen-activated protein kinase (MAPK) pathway [, , ].

Q2: What is the role of reactive oxygen species (ROS) in luteolin's anticancer activity?

A2: Luteolin can induce ROS accumulation in cancer cells by suppressing cellular superoxide dismutase activity []. This ROS accumulation plays a crucial role in potentiating the c-Jun N-terminal kinase (JNK) pathway and suppressing the NF-κB pathway, leading to enhanced apoptosis in response to TNF [].

Q3: How does luteolin affect angiogenesis?

A3: Luteolin exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF) expression and secretion []. This inhibition is linked to the suppression of NF-κB transcriptional activity []. Additionally, luteolin downregulates hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) signaling, further contributing to its anti-angiogenic effects [].

Q4: What is the molecular formula and weight of luteolin?

A4: Luteolin's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol.

Q5: Have any computational studies been conducted to understand luteolin's interactions with biological targets?

A5: Yes, computational studies using density functional theory (DFT) have been employed to investigate the hydrogen bonding interactions between luteolin and adenine, a nucleobase in DNA []. These studies revealed the potential for luteolin to interact with DNA, contributing to its anticancer properties [].

Q6: Does the form of luteolin (aglycone vs. glucoside) affect its biological activity?

A6: Yes, studies suggest that the aglycone form of luteolin may exhibit more potent anti-inflammatory and anti-atherogenic effects compared to its glucoside form []. This difference could be attributed to variations in bioavailability and metabolism between the two forms [].

Q7: How is luteolin typically formulated to enhance its bioavailability?

A7: Although specific formulation strategies are not extensively discussed in the provided research, luteolin is often incorporated into nanoparticles or liposomes to improve its solubility, stability, and bioavailability []. These formulations can enhance its delivery to target tissues and enhance therapeutic efficacy [].

Q8: What are the major metabolites of luteolin found in vivo?

A8: Following oral administration, luteolin is rapidly absorbed and extensively metabolized [, ]. The primary metabolites detected in plasma are luteolin glucuronides, particularly luteolin-3'-O-glucuronide [, ]. Other glucuronides, such as luteolin-4'-O-glucuronide and luteolin-7-O-glucuronide, are also found in various tissues, including the liver, kidney, and small intestine [].

Q9: Does luteolin interact with any drug transporters?

A9: Yes, luteolin has been identified as a potent inhibitor of monocarboxylate transporter 1 (MCT1) [, ]. This transporter plays a crucial role in the renal reabsorption of γ-hydroxybutyrate (GHB) []. Luteolin's inhibitory effect on MCT1 can alter the pharmacokinetics and pharmacodynamics of GHB, potentially offering a strategy for GHB overdose treatment [].

Q10: What in vitro models have been used to study luteolin's anticancer activity?

A10: Luteolin's anticancer properties have been extensively studied in various human cancer cell lines, including:

- Breast cancer: MDA-MB-231 [, , ], MCF-7 [, ]

- Lung cancer: A549 []

- Gastric cancer: HGC-27 [], MFC [, ], MKN-45 []

- Pancreatic cancer: PANC-1, CoLo-357, BxPC-3 []

- Myelodysplastic syndrome: SKM-1 cells, primary bone marrow mononuclear cells []

Q11: What animal models have been used to investigate the effects of luteolin on various diseases?

A11: Animal models used to study luteolin's therapeutic potential include:

- Rats:

- Mice:

Q12: What approaches are being explored to improve luteolin's delivery to specific tissues?

A12: While specific drug delivery strategies are not extensively discussed in the provided research, incorporating luteolin into nanoparticles or liposomes shows promise for targeted delivery [].

Q13: What analytical techniques are commonly employed to quantify luteolin in biological samples?

A13: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are frequently used techniques for quantifying luteolin and its metabolites in biological matrices, such as plasma, urine, and tissue samples [, ].

Q14: Is the solubility of luteolin a limiting factor for its bioavailability?

A14: Yes, luteolin exhibits limited solubility in aqueous solutions, which can hinder its absorption and bioavailability [].

Q15: What are some examples of luteolin's cross-disciplinary applications?

A15: Luteolin research spans multiple disciplines, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。